molecular formula C16H18N3O.Cl<br>C16H18ClN3O B12735571 3-Amino-7-(dimethylamino)-2,8-dimethylphenoxazin-5-ium chloride CAS No. 74447-68-0

3-Amino-7-(dimethylamino)-2,8-dimethylphenoxazin-5-ium chloride

Katalognummer: B12735571
CAS-Nummer: 74447-68-0
Molekulargewicht: 303.78 g/mol
InChI-Schlüssel: KMWCDTHVCUEIDC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-7-(dimethylamino)-2,8-dimethylphenoxazin-5-ium chloride is an organic compound known for its vibrant color and utility in various scientific applications. This compound is a derivative of phenoxazine and is often used as a dye in biological and chemical research due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-7-(dimethylamino)-2,8-dimethylphenoxazin-5-ium chloride typically involves oxidative cyclization. One common method uses potassium permanganate as an oxidant. The process involves reacting o-substituted toluidines with 4-amino-N,N-dimethylaniline under specific conditions such as a temperature of 95°C, pH 4.5, and a reaction time of 8 hours . This method is efficient, economical, and environmentally friendly.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact. The use of advanced reactors and continuous flow systems can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-7-(dimethylamino)-2,8-dimethylphenoxazin-5-ium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: It can be reduced under specific conditions to yield other phenoxazine derivatives.

    Substitution: The amino and dimethylamino groups can participate in substitution reactions, leading to the formation of various substituted phenoxazines.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenoxazines, which can have different functional groups attached to the phenoxazine core.

Wissenschaftliche Forschungsanwendungen

3-Amino-7-(dimethylamino)-2,8-dimethylphenoxazin-5-ium chloride has a wide range of applications in scientific research:

Wirkmechanismus

The compound exerts its effects primarily through its ability to interact with biological molecules. It can bind to nucleic acids and proteins, altering their structure and function. This interaction is often utilized in staining techniques to visualize cellular components. The exact molecular targets and pathways involved depend on the specific application and conditions used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Amino-7-(dimethylamino)-2,8-dimethylphenoxazin-5-ium chloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.

Eigenschaften

CAS-Nummer

74447-68-0

Molekularformel

C16H18N3O.Cl
C16H18ClN3O

Molekulargewicht

303.78 g/mol

IUPAC-Name

(7-amino-2,8-dimethylphenoxazin-3-ylidene)-dimethylazanium;chloride

InChI

InChI=1S/C16H17N3O.ClH/c1-9-5-12-15(7-11(9)17)20-16-8-14(19(3)4)10(2)6-13(16)18-12;/h5-8,17H,1-4H3;1H

InChI-Schlüssel

KMWCDTHVCUEIDC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1N)OC3=CC(=[N+](C)C)C(=CC3=N2)C.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.